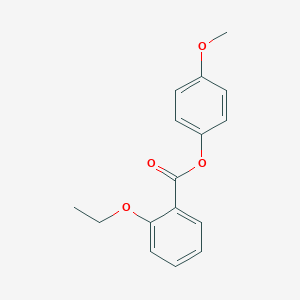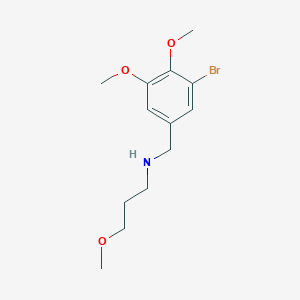![molecular formula C20H23Cl2N3 B268092 N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)
N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine, commonly known as DMBA-NEt, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR), which plays a crucial role in various biological processes, including learning, memory, and inflammation. The purpose of
Scientific Research Applications
DMBA-NEt has been used extensively in scientific research to study the function and properties of the α7nAChR. This receptor is involved in various physiological and pathological processes, including inflammation, neuroprotection, and cognitive function. DMBA-NEt has been shown to selectively activate the α7nAChR, making it a valuable tool for studying the receptor's function and potential therapeutic applications.
Mechanism of Action
DMBA-NEt selectively activates the α7nAChR by binding to the receptor's orthosteric site. This binding induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of calcium ions into the cell. This influx of calcium ions triggers various downstream signaling pathways, including the activation of protein kinases and the release of neurotransmitters such as acetylcholine and glutamate.
Biochemical and Physiological Effects
DMBA-NEt has been shown to have various biochemical and physiological effects, including the modulation of inflammation, neuroprotection, and cognitive function. DMBA-NEt has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and promoting the survival of neurons. Additionally, DMBA-NEt has been shown to improve cognitive function by enhancing learning and memory.
Advantages and Limitations for Lab Experiments
DMBA-NEt has several advantages for lab experiments, including its high selectivity for the α7nAChR and its ability to activate the receptor without desensitization. This compound has also been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, DMBA-NEt has some limitations, including its complex synthesis method and its potential for off-target effects.
Future Directions
There are several potential future directions for DMBA-NEt research. One potential direction is the development of DMBA-NEt derivatives with improved pharmacokinetic properties and reduced off-target effects. Another potential direction is the study of DMBA-NEt in various disease models, including neurodegenerative diseases and inflammatory disorders. Additionally, the use of DMBA-NEt in combination with other compounds may lead to the development of novel therapeutics for various diseases.
Synthesis Methods
DMBA-NEt is typically synthesized using a multistep process that involves the reaction of 2,4-dichlorobenzyl chloride with indole-3-carbaldehyde to form 1-(2,4-dichlorobenzyl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with N,N-dimethylethylenediamine to form DMBA-NEt. The synthesis of DMBA-NEt is a complex process that requires specialized equipment and expertise.
properties
Product Name |
N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine |
|---|---|
Molecular Formula |
C20H23Cl2N3 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-N//',N//'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C20H23Cl2N3/c1-24(2)10-9-23-12-16-14-25(20-6-4-3-5-18(16)20)13-15-7-8-17(21)11-19(15)22/h3-8,11,14,23H,9-10,12-13H2,1-2H3 |
InChI Key |
GNWXHGMSOFHVOQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCNCC1=CN(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CN(C)CCNCC1=CN(C2=CC=CC=C21)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B268010.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)


![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine](/img/structure/B268030.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268037.png)
![2-(4-{[(4-Methoxybenzyl)amino]methyl}phenoxy)ethanol](/img/structure/B268045.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)
![2-{[1-({[1-(Hydroxymethyl)propyl]amino}methyl)-2-naphthyl]oxy}acetamide](/img/structure/B268063.png)

![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)